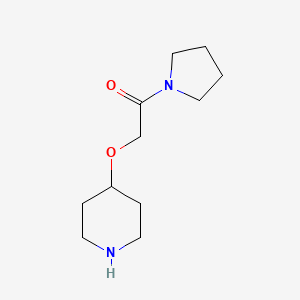

1-(4-Piperidinyloxy)acetylpyrrolidine

描述

Chemical Class and Relevance of Piperidine- and Pyrrolidine-Containing Scaffolds in Research

Both piperidine (B6355638) and pyrrolidine (B122466) are saturated nitrogen-containing heterocyclic compounds that are cornerstones in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

The piperidine ring, a six-membered heterocycle, is a ubiquitous structural motif found in numerous natural alkaloids and synthetic drugs. nih.gov Its prevalence in medicinal chemistry can be attributed to its ability to introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets, and its flexible, chair-like conformation that can be modified to optimize binding. nih.gov Piperidine derivatives are integral to a wide array of pharmaceuticals, demonstrating the versatility of this scaffold. nih.gov

Similarly, the pyrrolidine ring, a five-membered nitrogenous heterocycle, is a fundamental component of many natural products and pharmacologically significant compounds. nih.gov It is the core structure of the amino acid proline and is found in a vast number of alkaloids. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a desirable trait in modern drug design. nih.gov The pyrrolidine scaffold is a common feature in molecules targeting a diverse range of biological activities. researchgate.netnih.gov

The combination of these two scaffolds within a single molecule, as seen in 1-(4-Piperidinyloxy)acetylpyrrolidine, suggests a compound designed to leverage the advantageous properties of both rings.

Academic Significance of the this compound Structural Framework

While specific research dedicated exclusively to this compound is not widely available in public literature, the academic significance of its structural framework can be inferred from studies on analogous structures. The linkage of a piperidine and a pyrrolidine moiety is a strategy employed in medicinal chemistry to create novel chemical entities with potential therapeutic applications.

The structural arrangement suggests several areas of potential research interest:

Scaffold for Library Synthesis: The core structure of this compound can serve as a versatile scaffold for the creation of a library of related compounds. Modifications to either the piperidine or pyrrolidine ring could be systematically explored to investigate structure-activity relationships (SAR). researchgate.net

Central Nervous System (CNS) Research: Both piperidine and pyrrolidine derivatives are known to be active in the central nervous system. Therefore, compounds with this combined framework could be investigated for potential applications in neurology.

Inhibitors of Enzymes: The specific arrangement of heteroatoms and the conformational flexibility of the molecule could make it a candidate for binding to the active sites of various enzymes. For instance, related structures containing pyrrolidinone have been investigated as inhibitors of aldo-keto reductase enzymes. researchgate.net

Interactive Data Table: Research Context of Related Scaffolds

| Scaffold Type | Area of Research | Key Findings |

| Piperidine Derivatives | General Medicinal Chemistry | Important synthetic building blocks for drug construction. nih.gov |

| Pyrrolidine Derivatives | Drug Discovery | Versatile scaffold for novel biologically active compounds. nih.gov |

| Pyrrolidinyl-Piperidinyl Structures | General Pharmaceutical Research | Combination of two key pharmacophores to explore new biological activities. researchgate.net |

| Pyrrolidinone-containing compounds | Enzyme Inhibition | Investigated as inhibitors of enzymes like aldo-keto reductases. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-piperidin-4-yloxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(13-7-1-2-8-13)9-15-10-3-5-12-6-4-10/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJOTOFHDQDADH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639909 | |

| Record name | 2-[(Piperidin-4-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-88-8 | |

| Record name | 2-(4-Piperidinyloxy)-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-4-yl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Piperidinyloxy Acetylpyrrolidine and Its Analogs

Direct Synthesis Strategies of 1-(4-Piperidinyloxy)acetylpyrrolidine

The most direct approach to synthesizing this compound involves the coupling of pre-formed piperidine (B6355638) and pyrrolidine (B122466) moieties. This is typically achieved through the formation of the ether linkage.

Reaction Pathways Involving Piperidine and Pyrrolidinone Derivatives

The principal reaction pathway for constructing the ether bond in this compound is the Williamson ether synthesis. This well-established SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. scispace.combeilstein-journals.org In this specific case, the alkoxide would be generated from a 4-hydroxypiperidine (B117109) derivative, which then attacks an electrophilic acetylpyrrolidine derivative bearing a suitable leaving group.

A common precursor for the acetylpyrrolidine portion is 1-(2-chloroacetyl)pyrrolidine. The synthesis of a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, has been documented, starting from L-proline and chloroacetyl chloride. beilstein-journals.org This indicates that the required electrophilic partner can be readily prepared.

For the piperidine component, a protected form of 4-hydroxypiperidine is typically used to prevent side reactions at the piperidine nitrogen. A frequently used protecting group is the tert-butoxycarbonyl (Boc) group, leading to the use of N-Boc-4-hydroxypiperidine as the starting material. chemicalbook.comchemicalbook.com The synthesis of N-Boc-4-hydroxypiperidine can be achieved in high yield by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. google.com

Table 1: Representative Reaction Pathway for this compound via Williamson Ether Synthesis This table outlines a plausible, representative synthetic route based on established chemical principles.

| Step | Reactant 1 | Reactant 2 | Reagents | Product | General Purpose |

|---|---|---|---|---|---|

| 1 | N-Boc-4-hydroxypiperidine | - | Sodium Hydride (NaH) in THF | Sodium salt of N-Boc-4-hydroxypiperidine (alkoxide) | Generation of the nucleophile. scispace.com |

| 2 | Sodium salt of N-Boc-4-hydroxypiperidine | 1-(2-chloroacetyl)pyrrolidine | - | N-Boc-1-(4-Piperidinyloxy)acetylpyrrolidine | SN2 displacement to form the ether linkage. beilstein-journals.org |

| 3 | N-Boc-1-(4-Piperidinyloxy)acetylpyrrolidine | - | Trifluoroacetic acid (TFA) or HCl in Dioxane | This compound | Removal of the Boc protecting group. |

Optimization of Reaction Conditions for Synthesis

The efficiency of the Williamson ether synthesis can be highly dependent on the reaction conditions. Key factors for optimization include the choice of base, solvent, and temperature. chemicalbook.com

Base: A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol of 4-hydroxypiperidine, which can be sterically hindered. Sodium hydride (NaH) is a common and effective choice for this purpose. scispace.com Other bases like potassium carbonate (K₂CO₃) can also be used, sometimes in combination with a phase-transfer catalyst, although they may require higher temperatures. google.com

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. chemicalbook.com Common solvents for this type of reaction include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile.

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates and the choice of solvent and base. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Leaving Group: While chloroacetyl derivatives are common, using a more reactive leaving group, such as iodoacetyl or a tosylate, on the pyrrolidine moiety could potentially lower the required reaction temperature and time.

Table 2: Optimization Parameters for the Williamson Ether Synthesis This table summarizes general optimization strategies based on established literature.

| Parameter | Option 1 | Option 2 | Option 3 | General Impact on Reaction |

|---|---|---|---|---|

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | Potassium tert-butoxide (KOtBu) | Stronger bases lead to more complete alkoxide formation, potentially increasing reaction rates and yields. chemicalbook.com |

| Solvent | DMF | THF | Acetonitrile | Polar aprotic solvents enhance nucleophilicity and are generally favored over protic or apolar solvents. chemicalbook.com |

| Temperature | Room Temperature | 50-80 °C | Reflux | Higher temperatures increase reaction rates but may also promote side reactions like elimination. |

Advanced Approaches for Constructing Related Piperidine and Pyrrolidine Derivatives

Beyond direct coupling, advanced synthetic methods focus on the initial construction of the piperidine and pyrrolidine rings, often with stereochemical control, which can then be elaborated to form the final target molecule or its analogs.

Electroreductive Cyclization Techniques

Electroreductive cyclization offers a green and efficient alternative for synthesizing piperidine and pyrrolidine derivatives from acyclic precursors. researchgate.netresearchgate.net This method typically involves the reaction of an imine with a terminal dihaloalkane in a flow microreactor or a batch-type reactor. researchgate.netchemicalbook.com The reduction of the imine substrate at the cathode generates a radical anion. researchgate.net This reactive species then attacks the dihaloalkane, leading to a cyclization event that forms the heterocyclic ring. researchgate.net This approach avoids the use of toxic or expensive metal catalysts and can often be performed under ambient conditions. chemicalbook.com The use of a flow microreactor is particularly advantageous due to its large specific surface area, which leads to efficient reduction and can allow for preparative scale synthesis in a relatively short time. researchgate.net

Table 3: Example of Electroreductive Cyclization for Heterocycle Synthesis Data adapted from Naito, Y., et al. (2022). chemicalbook.com

| Reactant 1 | Reactant 2 | Reactor Type | Yield | Product Type |

|---|---|---|---|---|

| Benzylideneaniline | 1,4-dibromobutane | Flow Microreactor | Good | Piperidine derivative |

| Benzylideneaniline | 1,3-dibromopropane | Flow Microreactor | Good | Pyrrolidine derivative |

| Benzylideneaniline | 1,4-dibromobutane | Batch Reactor | Lower than flow reactor | Piperidine derivative |

Intramolecular Aminocyclization Protocols

Intramolecular aminocyclization is a powerful strategy for forming N-heterocycles. One facile method involves the bromination of an isolated double bond in an acyclic amine precursor, followed by a base-induced aminocyclization. ajchem-a.comorganic-chemistry.org This two-step, one-pot process can produce pyrrolidine and piperidine ring systems with a high degree of stereoselectivity. researchgate.netajchem-a.com The initial bromination forms a dibromide intermediate, which, upon heating in the presence of a base like potassium carbonate, undergoes intramolecular cyclization to yield the desired heterocycle. researchgate.net A notable feature of this method is the concomitant formation of a double bond within the newly formed ring system, which can be useful for further functionalization. researchgate.net

Strategies for Multi-Step and Stereoselective Syntheses of Scaffolds

Controlling the stereochemistry of substituents on the piperidine and pyrrolidine rings is crucial for developing specific analogs. Numerous multi-step and stereoselective strategies have been developed to achieve this.

For piperidine scaffolds, methods to create specifically substituted piperidin-4-ols are of high relevance. A modular, one-pot synthesis has been developed involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. dtic.mil Another approach is the aza-Prins cyclization, which can provide straightforward and highly diastereoselective access to cis-4-hydroxypiperidines, including those with a quaternary stereocenter at the C4 position. mdma.ch

For the synthesis of chiral pyrrolidine derivatives, a common strategy is to start from the "chiral pool," using readily available, enantiomerically pure starting materials like L-proline or pyroglutamic acid. beilstein-journals.org These can be converted through multi-step sequences into a variety of substituted pyrrolidines. beilstein-journals.orgchemicalbook.com Other advanced methods include ring-closing enyne metathesis, which can form chiral pyrrolidine derivatives from substrates containing a basic nitrogen atom under mild conditions. chemicalbook.comgoogle.com Furthermore, diastereoselective 1,3-dipolar cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high stereocontrol. nih.gov

Table 4: Overview of Stereoselective Synthesis Strategies for Scaffolds

| Scaffold | Method | Key Features | Typical Starting Materials | Reference |

|---|---|---|---|---|

| Piperidin-4-ol | Gold-catalyzed cyclization/reduction | One-pot, high diastereoselectivity, free N-H for derivatization. | Imines, propargyl Grignard, carboxylic acids. | dtic.mil |

| cis-4-Hydroxypiperidine | Aza-Prins Cyclization | High diastereoselectivity for cis isomer, allows C4 quaternary centers. | Homoallylic amines, ketoaldehydes. | mdma.ch |

| Chiral Pyrrolidine | Chiral Pool Synthesis | Utilizes naturally chiral starting materials. | L-proline, 4-hydroxyproline. | beilstein-journals.org |

| Chiral Pyrrolidine | Ring-Closing Enyne Metathesis | Mild conditions, forms a diene for further reactions. | Unsaturated enyne amines. | chemicalbook.comgoogle.com |

| Substituted Pyrrolidine | Intramolecular Aminocyclization | High stereoselectivity, one-pot procedure. | Unsaturated amines. | researchgate.netajchem-a.com |

Elucidation of Molecular Mechanisms of Action

Investigation of Specific Molecular Target Interactions of 1-(4-Piperidinyloxy)acetylpyrrolidine

Currently, there is no available research in the public domain that investigates or identifies specific molecular target interactions for this compound.

Enzymatic Inhibition Profiling

No enzymatic inhibition profiling data for this compound against the enzymes listed below is present in published scientific literature. While research exists for structurally related compounds such as other N-acetylpyrrolidine derivatives, this information is not applicable to the specific compound and is therefore excluded.

Assessment of Inhibition Against Neurodegenerative Process-Related Enzymes

No studies were found that assess the inhibitory activity of this compound against enzymes commonly associated with neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or monoamine oxidases (MAO).

Studies on Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

There are no specific studies reporting on the inhibitory effects of this compound on the glycosidase enzymes α-glucosidase or α-amylase. Research has been conducted on other N-acetylpyrrolidine derivatives, such as N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, which have shown inhibitory potential against these enzymes. nih.govnih.govmui.ac.irresearchgate.net However, these findings cannot be attributed to this compound as its structure is distinct.

Evaluation of Aldo-Keto Reductase Enzyme Inhibition (e.g., AKR1C3)

No published data exists evaluating the potential for this compound to inhibit aldo-keto reductase enzymes, including AKR1C3. Studies on different, non-carboxylate pyrrolidin-2-one derivatives have shown them to be inhibitors of AKR1C3, but these compounds are not structurally equivalent to this compound. researchgate.net

Analysis of Leukotriene Hydrolase Inhibition

A review of scientific literature yielded no information regarding the analysis of this compound as an inhibitor of leukotriene A4 hydrolase. While studies have explored other functionalized pyrrolidine (B122466) and piperidine (B6355638) analogues as potential inhibitors, the specific compound of interest is not mentioned. nih.gov

Characterization of Soluble Epoxide Hydrolase Inhibition

There is no research available that characterizes the inhibitory activity of this compound against soluble epoxide hydrolase (sEH). The development of sEH inhibitors has focused on other classes of molecules, including various urea (B33335) and amide derivatives, with no mention of the specific compound requested. nih.gov

Exploration of Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating its action at the synapse. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov

Receptor Binding Studies

Receptor binding studies are fundamental to characterizing the pharmacological profile of a compound, revealing its affinity for various molecular targets.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the established standard for quantifying the affinity of a ligand for a receptor. giffordbioscience.comcreative-bioarray.com These assays utilize a radiolabeled compound (the radioligand) that binds to the target receptor. By measuring how effectively a test compound competes with the radioligand, its binding affinity can be determined. nih.gov

There are several types of radioligand assays:

Competition Assays: These are the most common type, used to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound. A fixed concentration of a radioligand is incubated with the receptor source (e.g., membrane homogenates) in the presence of varying concentrations of the test compound. creative-bioarray.com

Saturation Assays: These assays measure the density of receptors in a sample (Bₘₐₓ) and the affinity of the radioligand itself (dissociation constant, Kₑ). giffordbioscience.comnih.gov

Kinetic Assays: These are used to determine the association (kₒₙ) and dissociation (kₒբբ) rate constants of a radioligand with its receptor. giffordbioscience.com

No specific radioligand binding assay data for this compound was found in the provided search results. Such studies would be necessary to experimentally determine its affinity and selectivity for any potential molecular targets.

Ligand Interactions with Gamma-Aminobutyric Acid (GABA_A) Receptors

The γ-aminobutyric acid type A (GABA_A) receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. nih.gov These receptors are heteropentameric structures assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor. nih.govnih.gov

While there is no direct evidence of this compound interacting with GABA_A receptors, other molecules containing a piperidine ring, such as piperine, have been shown to modulate these receptors. Piperine potentiates GABA-induced currents and its action does not appear to require the presence of a γ-subunit, suggesting a potential binding site involving only the α and β subunits. nih.gov The modulation of GABA_A receptors can result in anxiolytic, sedative, and anticonvulsant effects. nih.gov Investigation into whether this compound can modulate GABA_A receptors would be a valuable area for future research.

Agonistic and Antagonistic Activity at Opioid Receptors (e.g., Kappa Receptor)

The opioid receptor family, which includes the mu (µ), delta (δ), and kappa (κ) receptors, is a major target for analgesics. nih.gov The piperidine scaffold is a key structural feature in a vast number of opioid receptor ligands. The nature of the substituent on the piperidine nitrogen is often a critical determinant of a compound's activity, dictating whether it acts as an agonist or an antagonist and influencing its selectivity for different opioid receptor types. figshare.combohrium.com

For example, studies on different series of piperidine-containing compounds have shown that modifications to this position can convert a potent agonist into a potent antagonist. nih.gov Specifically, the κ-opioid receptor, which is widely distributed in the human brain, is implicated in analgesia, neuroprotection, and other central nervous system functions. nih.gov Compounds with high affinity for the κ-receptor often feature a piperidine or related heterocyclic core. For instance, GR103545, a piperidine derivative, is a highly potent and selective κ-opioid receptor agonist. nih.gov The potential interaction of this compound with opioid receptors, including any agonistic or antagonistic properties at the kappa receptor, has not been reported and would require specific investigation.

Binding to Sigma Receptors (σ₁ and σ₂)

Sigma (σ) receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperone proteins involved in a wide range of cellular functions and are considered targets for neuropsychiatric and neurodegenerative disorders. nih.govunict.it The piperidine moiety is a well-established pharmacophore for high-affinity sigma receptor ligands. uniba.itresearchgate.net Numerous studies have developed potent and selective σ₁ and σ₂ ligands based on substituted piperidine scaffolds. unict.itnih.govnih.gov

The affinity of these ligands is typically determined through radioligand binding assays, often using ³H-pentazocine for σ₁ sites and [³H]DTG (1,3-di-o-tolyl-guanidine) for σ₂ sites. unict.itnih.gov While no binding data exists for this compound, the accompanying table shows the sigma receptor affinities for other representative piperidine-based ligands, illustrating the potential for this structural class to bind with high affinity. The functional activity of a ligand (agonist vs. antagonist) can be determined in functional assays, such as those measuring the allosteric modulation of binding by phenytoin (B1677684) at the σ₁ receptor. nih.govnih.gov

Table 1: Illustrative Sigma Receptor Binding Affinities of Various Piperidine-Containing Ligands (Disclaimer: The data below are for structurally related compounds, not this compound, and are provided for context only.)

| Compound Name/Reference | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) | Source |

| Haloperidol | 2.5 | 3.5 | 1.4 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | 3.2 | >10,000 | >3125 | nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidine (Compound 1b) | 1.49 | 809 | 543 | uniba.it |

| PB212 analog (3-Phenylpyrrolidine derivative) | 0.12 | 10.1 | 84 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Modulation of Monoamine Transporter Reuptake

Monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) are crucial for regulating neurotransmitter levels in the synapse and are the targets of many antidepressant and stimulant medications. nih.gov The pyrrolidine ring, another key feature of this compound, is present in a class of potent monoamine uptake inhibitors. nih.gov

For example, analogs of pyrovalerone, which is 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, are potent inhibitors of DAT and NET with significantly less activity at SERT. nih.gov Similarly, various 1,4-disubstituted piperidine derivatives have been developed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. nih.gov Given these precedents, this compound, which contains both piperidine and pyrrolidine moieties, could potentially interact with one or more monoamine transporters. However, without experimental data, its activity and selectivity profile remain speculative.

Antagonism of T-type Calcium Channels

The compound this compound is a subject of research within the broader investigation of molecules that can modulate the activity of T-type calcium channels. These channels, a class of voltage-gated ion channels, are instrumental in a variety of physiological processes. The development of molecules that can specifically antagonize these channels is a significant area of interest in medicinal chemistry.

T-type calcium channels, which include the subtypes CaV3.1, CaV3.2, and CaV3.3, are characterized by their low voltage of activation and transient current. They play a crucial role in neuronal excitability, cardiac rhythm, and other cellular functions. The targeted inhibition of these channels is a therapeutic strategy for various conditions.

Research into related structural classes, such as pyrrolidine-based and piperidine-based compounds, has provided a foundation for understanding how molecules can interact with T-type calcium channels. Studies on these broader categories of inhibitors have demonstrated that specific structural features can lead to potent and selective antagonism of T-type calcium channel subtypes. For instance, the exploration of pyrrolidine-based inhibitors has been a focus in the development of novel T-type calcium channel antagonists. nih.govnih.gov Similarly, the discovery of 1,4-substituted piperidines has yielded potent and selective T-type calcium channel antagonists. nih.gov

The general approach to identifying and characterizing such antagonists often involves electrophysiological techniques. These methods allow for the direct measurement of ion channel activity in the presence of a test compound. For example, the whole-cell patch-clamp technique is commonly used to record the inward calcium current through T-type channels in various cell lines that express specific subtypes of these channels. nih.gov Through such experiments, key parameters like the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of a compound's potency.

While the specific research findings for this compound are not detailed in the provided information, the table below represents a hypothetical data set that would be generated from such studies to characterize its activity on T-type calcium channels.

Interactive Data Table: Hypothetical Inhibitory Activity of this compound on T-type Calcium Channel Subtypes

| Compound | Target Channel | Assay Type | IC50 (µM) |

| This compound | CaV3.1 | Whole-cell Patch Clamp | Data not available |

| This compound | CaV3.2 | Whole-cell Patch Clamp | Data not available |

| This compound | CaV3.3 | Whole-cell Patch Clamp | Data not available |

The elucidation of the precise molecular interactions between a compound like this compound and the T-type calcium channel would involve more detailed studies, such as site-directed mutagenesis to identify key amino acid residues in the channel protein that are critical for binding. Computational modeling and docking studies could also provide insights into the putative binding site and the conformational changes involved in the antagonistic action.

The development of T-type calcium channel blockers is an active area of research with potential therapeutic applications. nih.gov The investigation of novel chemical scaffolds, including those based on pyrrolidine and piperidine moieties, continues to be a promising avenue for the discovery of new modulators of these important ion channels. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 1 4 Piperidinyloxy Acetylpyrrolidine Analogs

Identification of Key Structural Determinants for Biological Activity

The pyrrolidine (B122466) ring is a vital anchor for molecular interactions. Its non-planar, five-membered structure allows for a three-dimensional exploration of the binding pocket of its biological target. The nitrogen atom within the pyrrolidine ring is a key site for substitution, and the nature of the acyl group attached to it significantly influences activity. The acetyl group acts as a critical linker, providing the correct distance and orientation between the pyrrolidine and piperidinyl moieties.

The piperidinyl ether portion of the molecule is also a primary determinant of activity. The oxygen atom of the ether linkage is a key hydrogen bond acceptor, and its interaction with the biological target is often crucial for potent activity. The piperidine (B6355638) ring itself can be substituted at various positions, with these modifications having a profound impact on the compound's efficacy and selectivity.

Systematics of Substituent Effects on Target Interaction and Efficacy

Systematic investigations into the effects of substituents on both the pyrrolidine and piperidine rings have yielded a wealth of information regarding their influence on target interaction and efficacy.

Substitutions on the Pyrrolidine Ring: Modifications to the pyrrolidine ring, particularly at the 3- and 4-positions, have been explored. The introduction of small, lipophilic groups can enhance binding affinity, likely through increased van der Waals interactions within the target's binding site. However, larger, bulky substituents are generally detrimental to activity, suggesting steric hindrance may disrupt optimal binding.

Substitutions on the Piperidine Ring: The piperidine ring offers multiple positions for substitution, with the N-position and the 4-position (relative to the ether linkage) being the most extensively studied. N-alkylation of the piperidine nitrogen with small alkyl groups, such as methyl or ethyl, is often well-tolerated and can sometimes lead to an increase in potency. Larger N-substituents, however, tend to decrease activity.

Substitutions on the carbon atoms of the piperidine ring have also been shown to be critical. For instance, the introduction of a phenyl group at the 4-position of the piperidine ring can significantly enhance potency, suggesting the presence of a hydrophobic pocket in the target protein that can accommodate this group. The electronic nature of substituents on this phenyl ring can further modulate activity, with electron-withdrawing groups often being favored over electron-donating groups.

To illustrate these findings, the following table summarizes the biological activity of a series of 1-(4-Piperidinyloxy)acetylpyrrolidine analogs with varying substituents.

| Compound ID | R1 (on Pyrrolidine) | R2 (on Piperidine N) | R3 (on Piperidine C4) | Biological Activity (IC₅₀, nM) |

| 1a | H | H | H | 150 |

| 1b | 3-Methyl | H | H | 125 |

| 1c | H | Methyl | H | 130 |

| 1d | H | H | 4-Phenyl | 25 |

| 1e | H | H | 4-(4-Fluorophenyl) | 15 |

| 1f | H | H | 4-(4-Methoxyphenyl) | 40 |

Note: The biological activity data presented in this table is illustrative and intended to demonstrate the general trends observed in SAR studies. Actual values may vary depending on the specific assay conditions.

Analysis of Stereochemical Influence on Molecular Recognition and Potency

The presence of multiple chiral centers in the this compound scaffold means that stereochemistry plays a significant role in molecular recognition and potency. The spatial arrangement of substituents can dramatically affect how the molecule fits into the binding site of its target.

For analogs with stereocenters on the pyrrolidine ring, it has been observed that a specific stereoisomer often exhibits significantly higher activity than its enantiomer or diastereomers. This highlights the importance of a precise three-dimensional orientation of key functional groups for optimal interaction with the target. For example, in derivatives with a substituent at the 3-position of the pyrrolidine ring, the (S)-enantiomer may be more potent than the (R)-enantiomer, indicating a specific stereochemical requirement at the binding site.

The following table provides a comparison of the biological activity of different stereoisomers of a representative analog.

| Compound ID | Stereochemistry | Biological Activity (IC₅₀, nM) |

| 2a | (R)- | 200 |

| 2b | (S)- | 20 |

| 2c | Racemic | 110 |

Note: The biological activity data presented in this table is illustrative and intended to demonstrate the general trends observed in SAR studies. Actual values may vary depending on the specific assay conditions.

Structure-Based Design Principles for Activity Enhancement

The collective findings from SAR and stereochemical investigations have led to the formulation of several key structure-based design principles for enhancing the biological activity of this compound analogs.

Preservation of the Core Scaffold: The pyrrolidine-acetyl-piperidinyl ether core is essential for activity and should be maintained.

Strategic Substitution on the Piperidine Ring: The 4-position of the piperidine ring is a key "hotspot" for modification. Introduction of an aryl group, particularly a phenyl ring with electron-withdrawing substituents, is a reliable strategy for potency enhancement.

Optimization of N-Substitution on the Piperidine: Small alkyl groups on the piperidine nitrogen are generally favorable, while larger groups should be avoided.

Consideration of Stereochemistry: Chiral synthesis or separation of enantiomers is crucial, as biological activity is often confined to a single stereoisomer. The absolute configuration of stereocenters on both the pyrrolidine and piperidine rings must be optimized.

Fine-tuning of Physicochemical Properties: Modifications should also be guided by the need to maintain favorable physicochemical properties, such as solubility and membrane permeability, which are critical for in vivo efficacy.

By adhering to these principles, medicinal chemists can rationally design and synthesize novel this compound analogs with improved potency and selectivity, paving the way for the development of new therapeutic agents.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Complex Formation and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This analysis is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. While specific docking studies for 1-(4-Piperidinyloxy)acetylpyrrolidine are not extensively documented in publicly available literature, the methodology has been widely applied to structurally related piperidine (B6355638) and pyrrolidine (B122466) derivatives to elucidate their mechanism of action. nih.govnih.govtandfonline.com

For instance, docking studies on piperidine derivatives have been instrumental in identifying their binding modes within the active sites of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. acgpubs.orgresearchgate.net These studies often reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand is then computationally placed into the binding site. The results are scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction.

A hypothetical docking study of this compound would likely investigate the role of the ether oxygen and the carbonyl group as potential hydrogen bond acceptors, while the piperidine and pyrrolidine rings could engage in hydrophobic interactions within the target's binding pocket. The protonated nitrogen of the piperidine ring could also form a salt bridge with acidic residues like aspartate or glutamate. nih.gov

Table 1: Illustrative Molecular Docking Results for a Piperidine Derivative

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Interacting Residues |

| Acetylcholinesterase | 7XN1 | Compound 16 (a Schiff base of a piperidine derivative) | -7.52 | Not specified |

| Dopamine (B1211576) Receptor D2 | 3PBL | PPD-IV-PIPERIDINE | -7.6 | Not specified |

This table presents data for illustrative purposes from studies on related piperidine derivatives to demonstrate the type of information generated from molecular docking studies. acgpubs.orgjetir.org

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. arabjchem.orgnih.gov These calculations can provide valuable information about the electronic structure, reactivity, and spectroscopic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Representative Quantum Chemical Properties of a Pyrrolidinone Derivative (HTEP)

| Property | Value |

| Total Energy (a.u.) | -1014.24 |

| E(HOMO) (a.u.) | -0.231 |

| E(LUMO) (a.u.) | -0.015 |

| Energy Gap (ΔE) (a.u.) | 0.216 |

| Dipole Moment (Debye) | 3.39 |

This table shows data for 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) to illustrate the outputs of quantum chemical calculations. arabjchem.org

These theoretical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of the compound. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments, such as in solution or when bound to a protein. The piperidine ring, for instance, typically adopts a chair conformation. wikipedia.org

MD simulations of a ligand-protein complex, initiated from a docked pose, can assess the stability of the binding mode and map the dynamic interactions between the ligand and the receptor. nih.govresearchgate.net Key analyses from MD simulations include the root-mean-square deviation (RMSD) to monitor conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence over the simulation time.

In the context of drug design, MD simulations can help refine the initial docking results and provide a more realistic picture of the binding event, including the role of solvent molecules and the induced conformational changes in both the ligand and the protein upon binding. mdpi.com

Pharmacophore Model Development for Virtual Screening and Ligand Design

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are developed based on the structures of known active compounds or the ligand-binding site of a target protein. researchgate.net The features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For a compound like this compound, a pharmacophore model could be constructed to identify other molecules with a similar arrangement of key features. This model could then be used for virtual screening of large chemical databases to find novel compounds with a higher probability of being active at the same target.

The development of a pharmacophore model for a series of piperidine or pyrrolidine derivatives often involves aligning a set of active compounds and identifying common chemical features. researchgate.net The resulting model serves as a 3D query for searching new chemical entities, thus accelerating the drug discovery process.

In Silico Prediction Methods for Advanced Research Design

In silico prediction methods are increasingly used in the early stages of drug discovery to estimate various properties of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.comarabjchem.orgresearchgate.netnih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

For this compound, various web-based tools and software can be used to predict its drug-likeness based on criteria such as Lipinski's Rule of Five. Other properties that can be predicted include its solubility, permeability across biological membranes (like the blood-brain barrier and Caco-2 cells), potential for metabolism by cytochrome P450 enzymes, and potential for toxicity, such as cardiotoxicity (hERG inhibition) or mutagenicity (AMES test). mdpi.comnih.gov

Table 3: Illustrative In Silico ADMET Predictions for a Pyrrolidine Derivative

| Property | Predicted Value/Classification |

| Lipinski's Rule of Five | Compliant |

| Caco-2 Permeability | High |

| hERG Inhibition | Non-inhibitor |

| AMES Toxicity | Non-toxic |

| Skin Sensitization | Negative |

This table provides a representative set of in silico predictions for a generic pyrrolidine derivative to demonstrate the application of these methods. mdpi.comnih.gov

These in silico tools are valuable for designing advanced research programs by helping to identify potential liabilities of a compound early on and guiding the design of analogs with improved pharmacokinetic and safety profiles. nih.gov

Exploration of Derivatives and Lead Compound Development for 1 4 Piperidinyloxy Acetylpyrrolidine Scaffold

Design and Synthesis of Chemically Modified Derivatives

The design of derivatives based on the 1-(4-piperidinyloxy)acetylpyrrolidine scaffold focuses on introducing a variety of substituents to explore the chemical space and identify structure-activity relationships (SAR). The synthesis of these derivatives can be achieved through several established and innovative chemical reactions.

A primary method for creating derivatives involves the functionalization of the pre-existing pyrrolidine (B122466) and piperidine (B6355638) rings. researchgate.net For instance, the nitrogen atom of the pyrrolidine ring, being a secondary amine, provides a site for nucleophilic substitution, allowing for the introduction of various alkyl or aryl groups. nih.gov The synthesis often starts from commercially available precursors like 4-hydroxypiperidine (B117109) and derivatives of pyrrolidine.

One common synthetic strategy is the Williamson ether synthesis, where the hydroxyl group of a protected 4-hydroxypiperidine reacts with a haloacetylpyrrolidine derivative. Subsequent modifications can be made to either heterocyclic ring. For example, the pyrrolidine ring can be synthesized through methods like 1,3-dipolar cycloadditions or various aminocyclization reactions. nih.gov Similarly, substituted piperidines can be prepared through techniques such as gold-catalyzed oxidative amination of non-activated alkenes or palladium-catalyzed enantioselective amination. mdpi.com

Recent advancements have introduced one-pot routes for synthesizing piperidine and pyrrolidine derivatives from halogenated amides, which involves amide activation, reduction, and intramolecular nucleophilic substitution. mdpi.com Another approach involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. For instance, substituted pyrrolidine-2,3-diones can be prepared from the reaction of 3-pyrroline-2-one (B142641) derivatives with aliphatic amines. beilstein-journals.orgresearchgate.net

The table below illustrates potential modifications and the synthetic methods that could be employed.

| Modification Site | Type of Modification | Potential Synthetic Method | Starting Materials |

| Pyrrolidine Ring | N-alkylation/arylation | Nucleophilic substitution | This compound, Alkyl/Aryl halide |

| Pyrrolidine Ring | C-substitution | Cyclization of acyclic precursors | Acyclic amino acids, Aldehydes |

| Piperidine Ring | N-alkylation/arylation | Reductive amination | 4-Hydroxypiperidine, Aldehyde/Ketone, Reducing agent |

| Piperidine Ring | C-substitution | Intramolecular C-H amination | N-fluoride amides, Copper catalyst |

| Acetyl Linker | Chain modification | Acylation | 4-Hydroxypiperidine, Modified acyl chloride |

Strategies for Lead Compound Identification from Structural Scaffolds

Identifying a lead compound from a structural scaffold like this compound is a multi-faceted process that leverages the inherent versatility of its heterocyclic components. The pyrrolidine ring, a five-membered saturated heterocycle, is of great interest in drug discovery due to its ability to explore pharmacophore space effectively because of its sp³-hybridization and non-planar structure. researchgate.netnih.gov This non-planarity, or "pseudorotation," allows for increased three-dimensional coverage, which can lead to better binding interactions with biological targets. researchgate.netnih.gov

Key strategies for lead identification include:

Scaffold-Based Design: The this compound structure serves as a template. Derivatives are designed by adding functional groups at specific positions on the piperidine or pyrrolidine rings to interact with target proteins. The basicity of the pyrrolidine nitrogen, for example, can be tuned by substituents at the C-2 position, which can be critical for target engagement. nih.gov

Stereochemical Diversity: The pyrrolidine ring contains chiral centers, meaning different stereoisomers can be synthesized. researchgate.net The spatial orientation of substituents can dramatically alter the biological activity of a molecule, as enantiomers often exhibit different binding affinities to proteins. researchgate.netnih.gov Synthesizing and screening individual stereoisomers is a crucial strategy for identifying the most active and selective lead compound.

Fragment-Based Screening: In this approach, smaller molecular fragments corresponding to the piperidine and pyrrolidine moieties could be screened for binding to a biological target. Hits from this screen can then be linked together, using the acetyl ether linker as a guide, to construct a high-affinity lead compound.

High-Throughput Screening (HTS): A library of diverse derivatives of the this compound scaffold can be synthesized and rapidly screened against a panel of biological targets. This allows for the identification of "hits"—compounds that show activity in a particular assay. These hits then become the starting point for lead optimization.

The selection of a lead compound is based on a combination of factors including potency, selectivity, and drug-like properties.

Optimization of Analogs for Enhanced Target Selectivity and Potency

Once a lead compound is identified, the next phase is to optimize its structure to improve potency against the intended target and selectivity over other related targets. For analogs of the this compound scaffold, optimization strategies would focus on fine-tuning the different components of the molecule.

Structure-activity relationship (SAR) data is crucial for this process. For example, in the development of inhibitors of the mammalian target of rapamycin (B549165) (mTOR), researchers discovered that specific substitutions on a pyrrolo[2,3-b]pyridine core were necessary for subnanomolar inhibitory activity and selectivity over related kinases like PI3Kα. nih.govosti.gov Similar principles can be applied here.

Key optimization strategies include:

Modification of the Linker: The ether and acetyl groups connecting the two rings can be modified. For instance, replacing a secondary amine in a linker with an amide has been shown to significantly decrease activity in certain classes of compounds, highlighting the importance of this linker region for potency. acs.org The length and flexibility of the linker can also be adjusted.

Systematic Substitution on the Rings: Introducing various functional groups (e.g., halogens, alkyl, aryl, hydroxyl) at different positions on the piperidine and pyrrolidine rings can enhance binding affinity and selectivity. For example, moving a piperidine ring within a linker region has been shown to significantly enhance the inhibitory activity of certain compounds on ion channels. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve metabolic stability or pharmacokinetic properties without losing potency. For instance, a carboxylic acid group might be replaced with a tetrazole.

The table below outlines potential optimization strategies and their expected outcomes.

| Optimization Strategy | Molecular Target | Desired Outcome |

| Introduce electron-withdrawing groups on the pyrrolidine ring | Kinase, GPCR | Increase binding affinity through specific interactions. |

| Modify the acetyl linker to an amide or sulfonamide | Ion Channel, Enzyme | Enhance selectivity by altering hydrogen bonding capacity. |

| Introduce bulky substituents on the piperidine ring | Protease | Improve potency by accessing deeper binding pockets. |

| Replace the piperidine ring with a morpholine (B109124) ring | Various | Increase polarity and improve solubility. |

Exploration of Novel Piperidine and Pyrrolidine Ring System Modifications

To expand the chemical space and discover novel intellectual property, medicinal chemists explore significant modifications to the core heterocyclic rings themselves. Beyond simple substitution, this can involve altering the ring size, creating fused systems, or developing spirocyclic structures. mdpi.com

For the this compound scaffold, novel modifications could include:

Ring Contraction/Expansion: The five-membered pyrrolidine ring could be contracted to an azetidine (B1206935) or expanded to a piperidine. Similarly, the six-membered piperidine ring could be expanded to an azepane. mdpi.com These changes would alter the conformational flexibility and vectoral projection of substituents.

Fused Ring Systems: The piperidine or pyrrolidine ring could be fused with another ring, such as a benzene (B151609) or another heterocycle, to create bicyclic structures like indolizidines or quinolizidines. mdpi.com This can lock the conformation of the ring and introduce new interaction points.

Spirocyclic Derivatives: A spiro center can be introduced at one of the carbons of the piperidine or pyrrolidine ring. This creates a rigid, three-dimensional structure that can be beneficial for fitting into specific binding pockets. Spirooxindolopyrrolidines, for example, have been synthesized as anticancer agents. mdpi.com

Introduction of Heteroatoms: Replacing a carbon atom in one of the rings with another heteroatom (e.g., oxygen to form a morpholine or oxazolidine, or sulfur to form a thiomorpholine) can significantly alter the compound's polarity, solubility, and metabolic profile.

A recent innovative approach to modifying piperidines involves a two-stage process of biocatalytic C-H oxidation followed by radical cross-coupling. news-medical.net This allows for the streamlined synthesis of complex, functionalized piperidines that were previously difficult to access, reducing multi-step processes to just a few steps and avoiding the use of expensive catalysts. news-medical.net Such advanced synthetic methods open up new avenues for creating novel derivatives of the this compound scaffold.

In Vitro Enzymatic Metabolism and Biotransformation Pathways

Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The primary enzymes responsible for the metabolism of many xenobiotics, including pharmaceuticals, are the cytochrome P450 (CYP) superfamily of enzymes. These are primarily located in the liver but are also present in other tissues. For compounds containing piperidine (B6355638) and pyrrolidine (B122466) rings, CYP3A4 is frequently a major contributor to their metabolism. Other isoforms such as CYP2D6 can also be involved, particularly in reactions like N-dealkylation. Studies on structurally similar molecules, such as certain fluoropyrrolidine derivatives, have shown that CYP3A1 and CYP3A2 in rats are key enzymes in their bioactivation. Without specific studies on 1-(4-Piperidinyloxy)acetylpyrrolidine, one could hypothesize that CYP3A4 would be a primary candidate for its metabolism in humans.

Identification of Primary and Secondary Metabolic Pathways

Metabolism is generally divided into Phase I and Phase II reactions.

Primary Metabolic Pathways (Phase I): Phase I reactions introduce or expose functional groups and include oxidation, reduction, and hydrolysis. For a molecule like this compound, potential Phase I pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the piperidine or pyrrolidine ring. This is a common metabolic route for cyclic amines.

N-dealkylation: While this compound does not have a typical alkyl group on the nitrogen that is easily removed, oxidation at carbons adjacent to the nitrogen atoms could occur.

Ring Opening: The pyrrolidine or piperidine ring could potentially be opened. For instance, a novel biotransformation has been observed where an aminopyrrolidine ring was converted to an aminopiperidine ring, a process initiated by hydroxylation and ring opening catalyzed by CYP3A.

Oxidation: The acetyl group could be a site for oxidative reactions.

Secondary Metabolic Pathways (Phase II): Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II pathways could include:

Glucuronidation: If hydroxylation occurs in Phase I, the resulting hydroxyl group can be conjugated with glucuronic acid.

Sulfation: The hydroxylated metabolites could also undergo conjugation with a sulfonate group.

Kinetic Analysis of Enzyme-Mediated Metabolism

Kinetic analysis determines the rate at which a compound is metabolized by specific enzymes. This involves calculating key parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum reaction velocity (Vmax). This data provides insights into the efficiency of the metabolic process. For example, a low Km value suggests a high affinity of the enzyme for the substrate. There is no available kinetic data for the metabolism of this compound.

Enzyme Inhibition Studies in Metabolic Research

Enzyme inhibition studies are crucial to assess the potential of a compound to interfere with the metabolism of other drugs (drug-drug interactions). A compound can act as a competitive, non-competitive, or mechanism-based inhibitor of CYP enzymes. For example, studies on some N-acetylpyrrolidine derivatives have shown they can inhibit enzymes like α-glucosidase and α-amylase in a mixed-type inhibition manner. However, no studies have been published regarding the inhibitory potential of this compound on key drug-metabolizing enzymes like the cytochrome P450 isoforms.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-Piperidinyloxy)acetylpyrrolidine with high purity?

- Methodology : Optimize reaction conditions using anhydrous solvents (e.g., dichloromethane) and controlled stoichiometry. Employ stepwise purification via liquid-liquid extraction (e.g., water and organic phase separation) followed by column chromatography. Monitor purity using HPLC or NMR, targeting ≥99% purity as validated in similar piperidine derivatives .

- Critical Parameters :

- Temperature control during exothermic steps.

- Use of desiccants (e.g., sodium hydroxide) to minimize hydrolysis .

- Safety protocols for handling pyrophoric intermediates (e.g., P280/P305+P351+P338 for eye protection) .

Q. How can researchers optimize reaction conditions using statistical design of experiments (DoE)?

- Approach : Apply fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to identify optimal conditions. For example, in piperidine-based syntheses, pH and reaction time are often critical factors .

- Case Study : A study on TiO₂ photoactivity used DoE to reduce experimental runs by 40% while maximizing yield .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Techniques :

- NMR : ¹H/¹³C NMR for backbone confirmation (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .

- HPLC-MS : Quantify purity and detect impurities (e.g., column: C18, mobile phase: acetonitrile/water with 0.1% formic acid).

- FT-IR : Confirm functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the lab?

- Precautions :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H313/H333) .

- Store in airtight containers at 2–8°C, away from oxidizing agents (P402+P404) .

- Emergency response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. How can preliminary biological activity be assessed for this compound?

- Screening :

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling (IC₅₀ determination).

- Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for this compound derivatives?

- Strategy : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict reaction pathways. ICReDD’s workflow reduced reaction development time by 50% in analogous systems .

- Example : Reaction path searches for piperidine intermediates identified optimal conditions for regioselective acetylation .

Q. How to resolve contradictions in reactivity data between experimental and computational models?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use sensitivity analysis to identify outliers (e.g., solvent polarity effects not captured in gas-phase DFT) .

- Case Study : Discrepancies in kinetic data for piperidine oxidation were resolved by incorporating solvation models in simulations .

Q. What strategies are effective for impurity profiling and quantification?

- Methods :

- LC-HRMS : Identify trace impurities (e.g., deacetylated byproducts) with mass accuracy <2 ppm.

- Reference Standards : Use certified materials (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for calibration .

- Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., ≤0.10% for unknown impurities) .

Q. How to design in vivo studies to evaluate metabolic stability and toxicity?

- Protocol :

- Pharmacokinetics : Administer radiolabeled compound (e.g., ¹⁴C) to track absorption/distribution in rodent models.

- Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the piperidine moiety) .

Q. What advanced techniques elucidate reaction mechanisms in piperidine-functionalized systems?

- Tools :

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms (e.g., C-H activation vs. nucleophilic substitution).

- In situ IR/Raman Spectroscopy : Track intermediate formation (e.g., acetylpyrrolidine radical species) .

- Case Study : Time-resolved spectroscopy revealed a radical chain mechanism in piperidine-mediated oxidations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。